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Abstract
This technical guide provides a comprehensive overview of 3-iodopyridazine, a halogenated

derivative of the pyridazine heterocycle. While a definitive historical account of its initial

discovery remains elusive in readily available literature, this document outlines plausible

synthetic routes based on established methodologies for analogous heterocyclic compounds.

Detailed experimental protocols for these proposed syntheses are provided, alongside a

summary of the significant role the pyridazine core plays in medicinal chemistry. The

applications of 3-iodopyridazine as a versatile building block in the synthesis of complex,

biologically active molecules are explored, with a focus on its utility in modern cross-coupling

reactions.

Introduction to the Pyridazine Core
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a

privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, including its polar

nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the

design of molecules with a wide range of biological activities.[4] Pyridazine derivatives have

demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-

inflammatory, and cardiovascular activities.[1][5][6] The introduction of a halogen, particularly

iodine, at the 3-position of the pyridazine ring creates a highly versatile intermediate, 3-
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iodopyridazine, which is amenable to a variety of chemical transformations, most notably

palladium-catalyzed cross-coupling reactions.[7]

Physicochemical Properties of 3-Iodopyridazine
A summary of the key physicochemical properties of 3-iodopyridazine is presented in Table 1.

This data is essential for its handling, characterization, and use in synthetic protocols.

Property Value Reference

Molecular Formula C₄H₃IN₂ N/A

Molecular Weight 205.98 g/mol N/A

CAS Number 65202-53-1 N/A

Appearance Not specified N/A

Melting Point Not specified N/A

Boiling Point Not specified N/A

Solubility Not specified N/A

Synthesis of 3-Iodopyridazine: Plausible Routes and
Experimental Protocols
While a specific historical account of the first synthesis of 3-iodopyridazine is not readily

available, its preparation can be envisaged through established synthetic methodologies for

heterocyclic compounds. The two most probable routes are the Sandmeyer reaction starting

from 3-aminopyridazine and a halogen exchange reaction (Finkelstein-type reaction) from a

more readily available 3-halopyridazine, such as 3-chloropyridazine.

Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an amino group on

an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.[8][9] This

approach would involve the diazotization of 3-aminopyridazine followed by treatment with an

iodide source.
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Caption: Proposed synthesis of 3-Iodopyridazine via Sandmeyer reaction.

Experimental Protocol: Diazotization and Iodination of 3-Aminopyridazine

Materials: 3-Aminopyridazine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium

Iodide (KI), Deionized Water, Dichloromethane (CH₂Cl₂), Sodium Thiosulfate (Na₂S₂O₃),

Sodium Sulfate (Na₂SO₄), Ice.

Procedure:

In a three-necked flask equipped with a stirrer and thermometer, dissolve 3-

aminopyridazine in a cooled (0-5 °C) aqueous solution of sulfuric acid.

Slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture,

maintaining the temperature between 0-5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the

diazonium salt.

In a separate flask, prepare a solution of potassium iodide in deionized water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous

stirring. Nitrogen gas evolution will be observed.

Allow the reaction mixture to warm to room temperature and then heat gently to ensure

complete decomposition of the diazonium salt.

Cool the mixture and extract the product with dichloromethane.

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to

remove any residual iodine, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 3-iodopyridazine.

The crude product can be further purified by column chromatography or recrystallization.

Synthesis via Halogen Exchange (Finkelstein Reaction)
The Finkelstein reaction, a classic method for halogen exchange, can be adapted for the

synthesis of 3-iodopyridazine from a more accessible precursor like 3-chloropyridazine.[10]

This reaction is typically catalyzed by a copper(I) salt.

3-Chloropyridazine

3-Iodopyridazine

NaI, CuI, Ligand
Dioxane, 110 °C
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Caption: Proposed synthesis of 3-Iodopyridazine via Finkelstein reaction.

Experimental Protocol: Copper-Catalyzed Iodination of 3-Chloropyridazine

Materials: 3-Chloropyridazine, Sodium Iodide (NaI), Copper(I) Iodide (CuI), N,N'-

Dimethylethylenediamine (or a similar ligand), Anhydrous 1,4-Dioxane, 25% Aqueous

Ammonia, Dichloromethane (CH₂Cl₂), Brine, Magnesium Sulfate (MgSO₄).

Procedure:

To a Schlenk flask under an inert atmosphere (e.g., argon), add 3-chloropyridazine,

sodium iodide (2 equivalents), and copper(I) iodide (catalytic amount, e.g., 5 mol%).

Add the ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) and anhydrous 1,4-dioxane.

Heat the resulting suspension to 110 °C and maintain for 18-24 hours.

After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia

solution.

Extract the aqueous layer with dichloromethane.

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to obtain the crude 3-iodopyridazine.

Purify the crude product by column chromatography or recrystallization as needed.

Applications in Drug Discovery and Organic
Synthesis
The pyridazine scaffold is a key component in several approved drugs and clinical candidates,

highlighting its importance in medicinal chemistry.[4] 3-Iodopyridazine serves as a crucial

building block for the synthesis of a diverse range of substituted pyridazines, primarily through

palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions
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The carbon-iodine bond in 3-iodopyridazine is highly reactive towards oxidative addition to

palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between

3-iodopyridazine and a boronic acid or ester, providing access to 3-aryl or 3-vinylpyridazines.

[7][11]
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Caption: Suzuki-Miyaura coupling of 3-Iodopyridazine.

The Sonogashira coupling allows for the synthesis of 3-alkynylpyridazines by reacting 3-
iodopyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I)

co-catalyst.[12][13]
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Caption: Sonogashira coupling of 3-Iodopyridazine.
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Role in the Synthesis of Bioactive Molecules
The pyridazine nucleus is present in a variety of bioactive molecules with applications in

oncology, inflammation, and cardiovascular diseases.[1][2][5] 3-Iodopyridazine provides a key

entry point for the late-stage functionalization of the pyridazine core, enabling the rapid

generation of compound libraries for structure-activity relationship (SAR) studies in drug

discovery programs. The ability to introduce diverse aryl, heteroaryl, vinyl, and alkynyl

substituents at the 3-position allows for the fine-tuning of the physicochemical and

pharmacological properties of pyridazine-based drug candidates.

Conclusion
3-Iodopyridazine is a valuable and versatile intermediate in organic synthesis and medicinal

chemistry. While its specific discovery and early history are not well-documented, its synthesis

can be reliably achieved through established methods such as the Sandmeyer and Finkelstein

reactions. The reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling

reactions makes 3-iodopyridazine an essential tool for the construction of complex molecules

containing the pyridazine scaffold. As the demand for novel therapeutic agents continues to

grow, the utility of 3-iodopyridazine as a key building block in drug discovery is expected to

expand further. This guide provides researchers with the necessary information to synthesize

and utilize this important compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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